5|A-Androst-11|A,17|A-diol-3-one-d5

Description

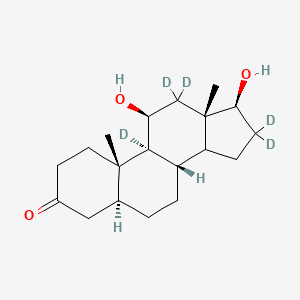

5α-Androst-11β,17β-diol-3-one-d5 is a deuterated steroid derivative, structurally characterized by a 5α-androstane backbone with hydroxyl groups at positions 11β and 17β, a ketone at position 3, and five deuterium substitutions. The deuterium labeling (d5) enhances its utility as an internal standard in mass spectrometry, reducing isotopic interference and improving quantification accuracy in metabolic studies .

Key applications include:

Properties

Molecular Formula |

C19H30O3 |

|---|---|

Molecular Weight |

311.5 g/mol |

IUPAC Name |

(5S,8S,9S,10S,11S,13S,17S)-9,12,12,16,16-pentadeuterio-11,17-dihydroxy-10,13-dimethyl-2,4,5,6,7,8,11,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-17,21-22H,3-10H2,1-2H3/t11-,13-,14?,15-,16-,17+,18-,19-/m0/s1/i6D2,10D2,17D |

InChI Key |

WARJRVLSUJRZKT-QREWSDOCSA-N |

Isomeric SMILES |

[2H][C@]12[C@@H](CC[C@@H]3[C@@]1(CCC(=O)C3)C)C4CC([C@@H]([C@]4(C([C@@H]2O)([2H])[2H])C)O)([2H])[2H] |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5|A-Androst-11|A,17|A-diol-3-one-d5 typically involves the introduction of deuterium atoms into the steroid structure. This can be achieved through various chemical reactions, such as hydrogen-deuterium exchange or the use of deuterated reagents. The specific reaction conditions can vary, but they often involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as chromatography and crystallization may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5|A-Androst-11|A,17|A-diol-3-one-d5 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into other steroid derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5|A-Androst-11|A,17|A-diol-3-one-d5 has a wide range of applications in scientific research:

Chemistry: It is used to study reaction mechanisms and the effects of deuterium substitution on chemical properties.

Biology: The compound can be used to investigate metabolic pathways and enzyme activities.

Medicine: Research involving this compound can provide insights into steroid hormone functions and potential therapeutic applications.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5|A-Androst-11|A,17|A-diol-3-one-d5 involves its interaction with various molecular targets and pathways. As a steroid compound, it can bind to steroid receptors and influence gene expression. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, providing unique insights into its biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Analytical Comparison

*Estimated based on isotopic substitution.

Key Observations:

Functional Groups: The 3-keto group in 5α-Androst-11β,17β-diol-3-one-d5 distinguishes it from diols like ADIOL (3β-OH) and 5α-Androstane-3α,17β-diol (3α-OH). This keto group may reduce estrogenic activity compared to ADIOL, which binds estrogen receptors (ER) with high affinity (Kd ≈ 6 nM) .

Deuterium Substitution: The d5 labeling increases molecular weight by ~5–7 g/mol compared to non-deuterated analogs, aiding differentiation in mass spectrometry . Deuterium at critical metabolic sites (e.g., near hydroxyl/keto groups) could slow hepatic metabolism, extending half-life in vivo .

Critical Insights:

- ADIOL vs. Deuterated Analog : ADIOL’s estrogenic activity and correlation with ER status in tumors suggest that the deuterated version could be used to study ER translocation dynamics without isotopic interference.

- Stability : Unlike 5α-Androstane-3α,17β-diol, which is stable under standard conditions , deuterated compounds may require specialized storage (−20°C) to maintain integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.